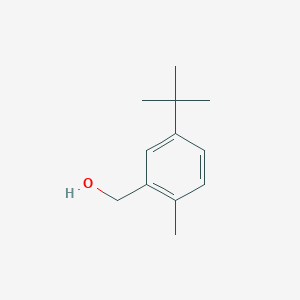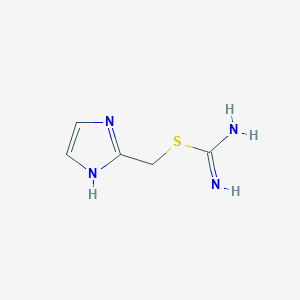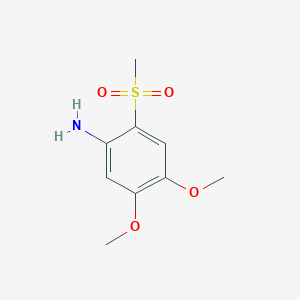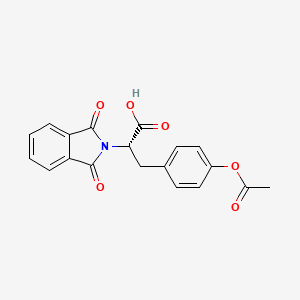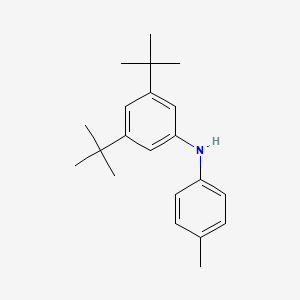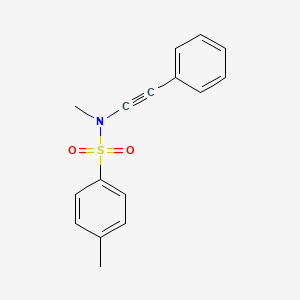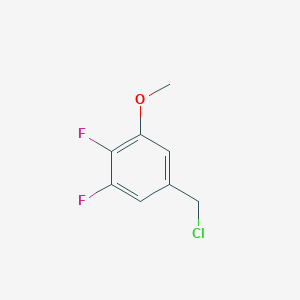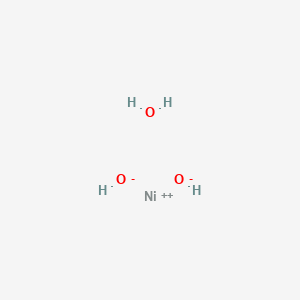
Nickel dihydroxide hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel(II) hydroxide xhydrate is an inorganic compound with the chemical formula Ni(OH)₂·xH₂O. It appears as a lime-green solid and is known for its electroactive properties, making it a crucial component in various applications, particularly in rechargeable batteries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel(II) hydroxide xhydrate can be synthesized through several methods:
Precipitation Method: This involves the reaction of nickel(II) salts, such as nickel(II) chloride or nickel(II) nitrate, with sodium hydroxide in an aqueous solution.
Industrial Production Methods: In industrial settings, nickel(II) hydroxide is often produced by the precipitation method due to its simplicity and cost-effectiveness. The process involves dissolving nickel(II) salts in water, followed by the addition of a base such as sodium hydroxide to precipitate nickel(II) hydroxide. The precipitate is then filtered, washed, and dried to obtain the final product .
Types of Reactions:
Oxidation: Nickel(II) hydroxide readily oxidizes to nickel oxyhydroxide (NiOOH) in the presence of an oxidizing agent.
Reduction: It can be reduced back to nickel(II) hydroxide from nickel oxyhydroxide under reducing conditions.
Substitution: Nickel(II) hydroxide can undergo substitution reactions with various ligands, forming complex ions.
Common Reagents and Conditions:
Major Products Formed:
Nickel Oxyhydroxide (NiOOH): Formed during the oxidation of nickel(II) hydroxide.
Nickel(II) Complexes: Formed during substitution reactions with ligands.
Aplicaciones Científicas De Investigación
Nickel(II) hydroxide xhydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of nickel oxide and other nickel-based compounds.
Medicine: It is investigated for its antimicrobial properties and potential use in medical devices.
Industry: Nickel(II) hydroxide is a key component in rechargeable batteries, particularly nickel-cadmium and nickel-metal hydride batteries.
Mecanismo De Acción
Nickel(II) hydroxide exerts its effects primarily through its electroactive properties. In rechargeable batteries, it undergoes redox reactions, cycling between nickel(II) hydroxide and nickel oxyhydroxide. This redox cycling is facilitated by the transfer of electrons and protons, making it an efficient material for energy storage . The molecular targets and pathways involved include the hydroxide ions and nickel ions, which participate in the redox reactions .
Comparación Con Compuestos Similares
Nickel(II) hydroxide xhydrate can be compared with other similar compounds such as:
Nickel(II) oxide (NiO): Unlike nickel(II) hydroxide, nickel(II) oxide is a black solid and is primarily used as a catalyst and in ceramics.
Nickel(II) carbonate (NiCO₃): This compound is used in electroplating and as a precursor for other nickel compounds.
Nickel(II) sulfate (NiSO₄): Commonly used in electroplating and as a mordant in dyeing.
Uniqueness: Nickel(II) hydroxide xhydrate is unique due to its electroactive properties, which make it highly suitable for use in rechargeable batteries and electrochromic devices. Its ability to undergo reversible redox reactions distinguishes it from other nickel compounds .
Propiedades
Número CAS |
36897-37-7 |
|---|---|
Fórmula molecular |
H4NiO3 |
Peso molecular |
110.724 g/mol |
Nombre IUPAC |
nickel(2+);dihydroxide;hydrate |
InChI |
InChI=1S/Ni.3H2O/h;3*1H2/q+2;;;/p-2 |
Clave InChI |
JDFRWOBXOBOEIV-UHFFFAOYSA-L |
SMILES canónico |
O.[OH-].[OH-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


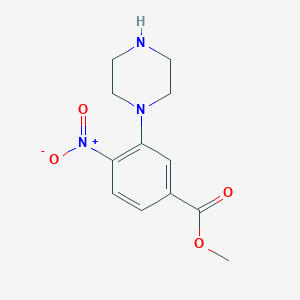

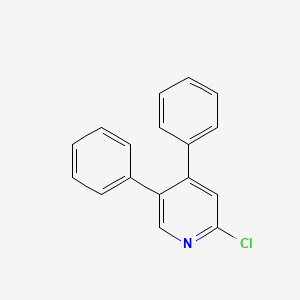
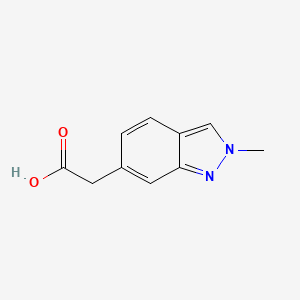
![4-[4-[(2-Bromophenyl)-(3-methyl-2-thienyl)methyl]piperazin-1-yl]-1-phenyl-pyrazolo[3,4-d]pyrimidine](/img/structure/B12828476.png)
